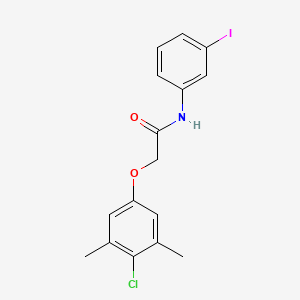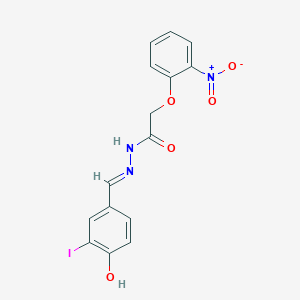
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide, also known as CI-994, is a small molecule compound that has been found to have potential applications in scientific research. It belongs to the class of N-hydroxyarylacetamides and has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide exerts its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. This results in the repression of tumor suppressor genes and the activation of oncogenes. By inhibiting HDACs, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide restores the balance of gene expression and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide has been found to possess anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses such as influenza and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide in lab experiments is its low toxicity and high solubility, which allows for easy administration and dosing. However, one limitation is its lack of specificity for certain HDAC isoforms, which may result in off-target effects and potential toxicity.
Orientations Futures
Future research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide could focus on its potential applications in combination therapy with other anti-cancer agents, as well as its effects on other diseases such as autoimmune disorders and neurodegenerative diseases. Further studies could also investigate the optimal dosing and administration of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide, as well as its potential side effects and toxicity in vivo. Additionally, the development of more specific HDAC inhibitors could lead to improved efficacy and reduced toxicity.
Méthodes De Synthèse
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide can be synthesized by reacting 4-chloro-3,5-dimethylphenol with 3-iodoaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including prostate, breast, lung, and colon cancer cells. It has also been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10-6-14(7-11(2)16(10)17)21-9-15(20)19-13-5-3-4-12(18)8-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYLKDWEPNOGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-3H-imidazo[4,5-b]pyridine](/img/structure/B5962794.png)
![dimethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5962799.png)

![2-(1-pyrrolidinyl)-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5962804.png)
![6-amino-2-({3-[3-(trifluoromethyl)phenoxy]propyl}thio)-4-pyrimidinol](/img/structure/B5962806.png)

![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5962821.png)
![3-(4-fluorophenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5962823.png)
![4-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5962832.png)
![3-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5962848.png)

![N-{4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5962856.png)
![2-fluorobenzaldehyde [5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5962881.png)
![N-ethyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5962890.png)